molecular formula C15H19F3N2O2 B1454745 Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate CAS No. 896160-80-8

Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate

Cat. No.: B1454745
CAS No.: 896160-80-8
M. Wt: 316.32 g/mol
InChI Key: KHRNIIOICRXJME-UHFFFAOYSA-N
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Description

Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate is a chemical compound that features a trifluoromethyl group, a piperazine ring, and a benzoate ester. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Properties

IUPAC Name

methyl 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c1-19-5-7-20(8-6-19)10-12-4-3-11(14(21)22-2)9-13(12)15(16,17)18/h3-4,9H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRNIIOICRXJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate typically involves the reaction of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid with trifluoromethylating agents under controlled conditions. The process may include steps such as esterification and purification to obtain the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in pharmaceuticals. The piperazine ring may interact with various receptors and enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in pharmaceutical and agrochemical applications .

Biological Activity

Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate, also known by its CAS number 694499-26-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula: C13H18F3N3
  • Molecular Weight: 273.30 g/mol
  • Boiling Point: Approximately 329.1 °C
  • Density: 1.2 g/cm³
  • Flash Point: 152.9 °C

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives with a trifluoromethyl group demonstrate potent inhibition against various cancer cell lines:

CompoundCell LineInhibition (%) at 10 nM
Compound AK-562 (CML)91%
Compound BHL-60 (AML)92%
Compound CMCF-7 (Breast)Moderate Activity
Compound DHeLa (Cervical)Significant Activity

These findings suggest that the presence of the trifluoromethyl group enhances the compound's ability to inhibit cell proliferation in cancerous cells, making it a candidate for further development in oncology.

Kinase Inhibition

The compound has shown promising results in kinase inhibition assays, particularly against the Epidermal Growth Factor Receptor (EGFR). The following table summarizes its inhibitory activity compared to known inhibitors:

Target KinaseInhibition (%) at 10 nM
EGFR91%
HER2Comparable to Imatinib
VEGFR216–48%
PDGFRa67–77%

The significant inhibition of EGFR and other kinases indicates that this compound could serve as a scaffold for developing targeted therapies against cancers driven by these pathways.

Case Studies

Case Study 1: In Vitro Efficacy
In a study published in MDPI, various synthesized compounds were tested against K-562 and HL-60 cell lines. The results demonstrated that compounds similar to this compound exhibited moderate to significant activity, suggesting potential for therapeutic use in hematological malignancies .

Case Study 2: Docking Studies
Molecular docking studies have revealed that the compound binds effectively to the active sites of targeted kinases. The favorable binding geometries observed suggest that modifications to the piperazine moiety could enhance selectivity and potency against specific cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate
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Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.